![molecular formula C11H13NO B12559061 N-[1-(3-Methylphenyl)ethenyl]acetamide CAS No. 177750-16-2](/img/structure/B12559061.png)
N-[1-(3-Methylphenyl)ethenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Methylphenyl)ethenyl]acetamide is an organic compound with the molecular formula C11H13NO. It is also known by other names such as m-Acetotoluidide and m-Methylacetanilide . This compound is characterized by the presence of an acetamide group attached to a 3-methylphenyl group via an ethenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)ethenyl]acetamide typically involves the reaction of 3-methylacetophenone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-Methylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(3-Methylphenyl)ethenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(3-Methylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- m-Acetotoluidide
- m-Methylacetanilide
- m-Tolylacetamide
- N-Acetyl-3-methylaniline
- Acetotoluide
Uniqueness
N-[1-(3-Methylphenyl)ethenyl]acetamide is unique due to its specific structural features, such as the ethenyl linkage between the acetamide and 3-methylphenyl groups.
Propriétés
Numéro CAS |
177750-16-2 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-[1-(3-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13) |
Clé InChI |
NLVUEOOPDMWEKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




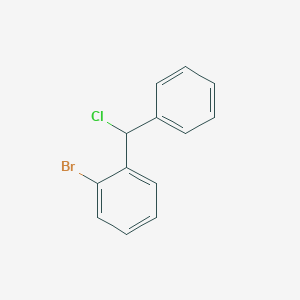
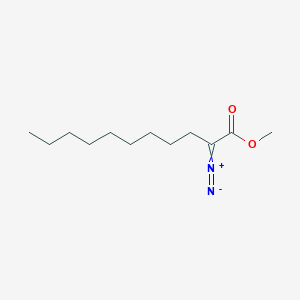
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
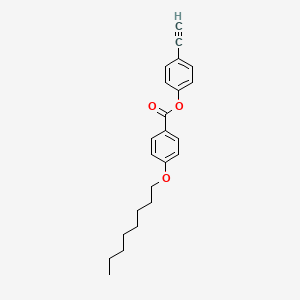
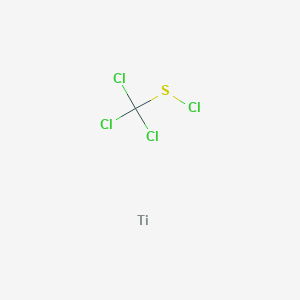
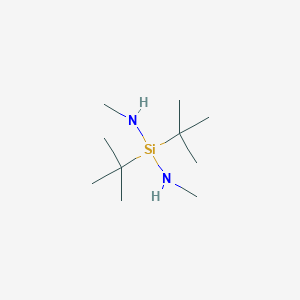
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
